![molecular formula C19H14F2N4O2S B2944883 2-fluoro-N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021091-56-4](/img/structure/B2944883.png)
2-fluoro-N-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide
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Overview
Description
This compound is a chemical substance that has been mentioned in the context of pesticidal compositions . It is used in compositions and methods for improving the efficacy of pesticides, including fungicides, nematicides, and insecticides . The compound is also associated with the disruption or modulation of the nicotinic acetylcholine receptor .
Scientific Research Applications
Anti-HIV and CDK2 Inhibition Compounds similar to the one , specifically fluorine substituted 1,2,4-triazinones, have shown promising results as potential anti-HIV-1 and CDK2 inhibitors. These compounds, including 4-fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide, exhibited significant CDK2 inhibition, with some showing dual anti-HIV and anticancer activities (Makki, Abdel-Rahman & Khan, 2014).
Antimicrobial Activity Certain fluorinated benzothiazolo imidazole compounds have demonstrated promising antimicrobial activity. These compounds are synthesized through a process involving 4-fluoro-3-chloroanilline, potassium thiocyanate, and bromine, resulting in derivatives with notable anti-microbial properties (Sathe, Jaychandran, Sreenivasa & Jagtap, 2011).
Antimicrobial Analogs Synthesis Research on the microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine yielded compounds with enhanced antimicrobial activities against various bacterial strains and fungi. This highlights the potential application of such fluorinated compounds in developing new antimicrobial agents (Desai, Rajpara & Joshi, 2013).
Mechanism of Action
The compound is associated with the disruption or modulation of the nicotinic acetylcholine receptor . This suggests that it may act by interfering with the normal functioning of this receptor, which is found in the nervous system of many organisms, including insects. This could explain its use in pesticidal compositions.
properties
IUPAC Name |
2-fluoro-N-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N4O2S/c20-12-5-7-13(8-6-12)22-17(26)11-28-18-10-9-16(24-25-18)23-19(27)14-3-1-2-4-15(14)21/h1-10H,11H2,(H,22,26)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAWNDGETNMJFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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